3-Bromo-2-oxopentanedioic acid

Beschreibung

3-Bromo-2-oxopentanedioic acid is a brominated derivative of α-ketoglutaric acid (2-oxopentanedioic acid), where a bromine atom replaces a hydrogen at the third carbon position. Its molecular formula is C₅H₅BrO₅, with an inferred molecular weight of 225.00 g/mol (calculated). The compound features a dicarboxylic acid backbone with a ketone group at C2 and a bromine substituent at C3, making it a versatile intermediate in organic synthesis, particularly in the preparation of brominated esters or analogs for pharmaceutical and biochemical applications . While direct data on its physical properties (e.g., melting point, solubility) are sparse, its ester derivatives, such as dimethyl 3-bromo-2-oxopentanedioate (CAS 148728-48-7), are well-documented, with a molecular formula of C₇H₉BrO₅ and molecular weight 245.05 g/mol .

Eigenschaften

IUPAC Name |

3-bromo-2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGLEMGINFKMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997833 | |

| Record name | 3-Bromo-2-oxopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76444-16-1 | |

| Record name | 3-Bromo-2-ketoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076444161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-oxopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopentanedioic acid typically involves the bromination of oxopentanedioic acid derivatives. One common method is the bromination of dimethyl oxopentanedioate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-2-oxopentanedioic acid may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-oxopentanedioic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

- Oxidation reactions produce higher oxidation state compounds.

- Reduction reactions result in alcohols or other reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-oxopentanedioic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-oxopentanedioic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom and carbonyl groups are key reactive sites that participate in various chemical transformations. The compound can interact with biological molecules, potentially affecting biochemical pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

3-Bromo-2-oxopentanedioic acid, also known as a derivative of 2-oxoglutaric acid, is a compound of interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

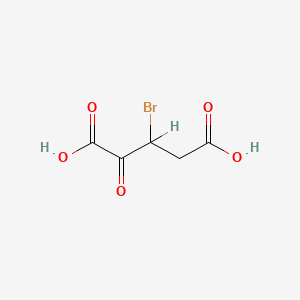

Chemical Structure and Properties

3-Bromo-2-oxopentanedioic acid is characterized by the presence of a bromine atom attached to the second carbon of a pentanedioic acid backbone. The general formula can be represented as follows:

This compound is a derivative of 2-oxoglutarate, which plays a crucial role in various metabolic pathways, including the Krebs cycle and amino acid metabolism.

Antimicrobial Activity

Recent studies have shown that derivatives of 2-oxoglutaric acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to 3-bromo-2-oxopentanedioic acid have been tested for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Bromo-2-oxopentanedioic acid | TBD | TBD |

| Compound 6 | 6.3 | Staphylococcus aureus |

| Compound 7 | 6.3 | Escherichia coli |

These findings suggest that modifications to the oxopentanedioic structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating infections.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-bromo-2-oxopentanedioic acid have been explored in various cancer cell lines. Research indicates that certain derivatives can induce apoptosis in tumor cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For example, studies have indicated that compounds derived from this class can inhibit cell proliferation in breast cancer cells by modulating key signaling pathways such as AMPK activation.

Mechanistic Insights

The biological activity of 3-bromo-2-oxopentanedioic acid appears to be mediated through several mechanisms:

- Mitochondrial Uncoupling : Similar to other derivatives of oxoglutarate, this compound may act as a mitochondrial uncoupler, promoting energy dissipation and influencing cellular metabolism.

- AMPK Activation : The activation of AMP-activated protein kinase (AMPK) has been linked to increased glucose uptake and improved metabolic profiles in cells treated with this compound.

- Inhibition of Key Enzymes : Some studies suggest that derivatives may inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced tumor growth and enhanced apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 3-bromo-2-oxopentanedioic acid:

- Study on Antitumor Effects : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation found that derivatives exhibited potent activity against multidrug-resistant bacterial strains, indicating their potential role in addressing antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-oxopentanedioic acid, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 2-oxopentanedioic acid derivatives. A common approach involves the bromination of dimethyl esters (e.g., dimethyl 2-oxopentanedioate) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Hydrolysis of the ester intermediates (e.g., using aqueous HCl) yields the free acid. Flow chemistry methods, as demonstrated for structurally similar brominated benzoic acids, can enhance reaction efficiency and reproducibility by enabling precise control of temperature and reagent stoichiometry . Optimization should focus on reaction time (typically 6–12 hours), solvent selection (e.g., dichloromethane or acetonitrile), and catalyst use (e.g., Lewis acids like FeCl₃).

Q. How should researchers characterize the structural and purity profile of 3-Bromo-2-oxopentanedioic acid?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) to confirm the presence of the ketone (δ ~200–210 ppm for carbonyl) and bromine substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 222.95 for C₅H₅BrO₅).

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>95% for research-grade material).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What are the stability considerations for 3-Bromo-2-oxopentanedioic acid under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon or nitrogen). Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when properly sealed. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for 3-Bromo-2-oxopentanedioic acid be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve:

- Compare experimental NMR data with computational predictions (e.g., DFT-based simulations using Gaussian 16) .

- Cross-validate with authentic samples synthesized via alternative routes (e.g., enzymatic hydrolysis of esters).

- Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals .

- Reference spectral databases like PubChem or NIST Chemistry WebBook for benchmark data .

Q. What computational strategies are effective for studying the reactivity of 3-Bromo-2-oxopentanedioic acid in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement reactions using B3LYP/6-31G(d) basis sets. Focus on transition-state geometries and solvent effects (PCM model) .

- Molecular Dynamics (MD) : Simulate reaction pathways in explicit solvents (e.g., water or DMF) to identify solvation effects on reactivity.

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., as a pyruvate kinase inhibitor analog) using AutoDock Vina .

Q. How can researchers address low yields in the hydrolysis of 3-Bromo-2-oxopentanedioic acid esters?

- Methodological Answer : Low yields may result from incomplete hydrolysis or side reactions. Mitigation strategies include:

- Catalytic Acid Optimization : Use H₂SO₄ (1–2 M) instead of HCl to enhance reaction rates .

- Microwave-Assisted Hydrolysis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yields by 15–20% .

- Workup Protocol : Neutralize the reaction mixture with NaHCO₃ before extraction to minimize degradation.

Q. What advanced techniques are suitable for tracking the metabolic fate of 3-Bromo-2-oxopentanedioic acid in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways via LC-MS/MS.

- Fluorescence Microscopy : Conjugate with fluorophores (e.g., FITC) for cellular uptake studies .

- PET Imaging : Use ⁷⁶Br-labeled derivatives for real-time biodistribution analysis in vivo .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.